molecular formula C18H13BrN4OS B2934920 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111982-48-9

3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2934920
CAS No.: 1111982-48-9
M. Wt: 413.29
InChI Key: QRNKNWLWKACJHR-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the Imidazole-Thio Group: This step involves the formation of a thioether linkage between the oxadiazole ring and the imidazole ring. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at various sites, including the oxadiazole ring and the bromophenyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the bromophenyl group and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers to enhance their mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of both bromophenyl and imidazole-thio groups. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Properties

IUPAC Name

3-(3-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNKNWLWKACJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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